1-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)imidazolidin-2-one
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Overview
Description
1-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)imidazolidin-2-one is a complex organic compound with a molecular formula of C18H14N2O6. This compound features a unique structure that includes a furan ring, a benzofuran moiety, and an imidazolidinone group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)imidazolidin-2-one typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with furfural or a similar furan derivative.
Attachment of the Imidazolidinone Group: The imidazolidinone group is attached through an acylation reaction using imidazolidin-2-one and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or furan rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)imidazolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: A simpler furan derivative with similar structural features.
Benzofuran: The core structure present in the compound, known for its biological activities.
Imidazolidin-2-one: The imidazolidinone group, which is a common motif in various bioactive compounds.
Uniqueness
1-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)imidazolidin-2-one is unique due to its combination of a furan ring, a benzofuran moiety, and an imidazolidinone group
Properties
Molecular Formula |
C18H14N2O6 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
1-[2-[[(2E)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C18H14N2O6/c21-16(20-6-5-19-18(20)23)10-25-12-3-4-13-14(8-12)26-15(17(13)22)9-11-2-1-7-24-11/h1-4,7-9H,5-6,10H2,(H,19,23)/b15-9+ |
InChI Key |
ZKBOLDHBCKQXPS-OQLLNIDSSA-N |
Isomeric SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C\C4=CC=CO4)/O3 |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Origin of Product |
United States |
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